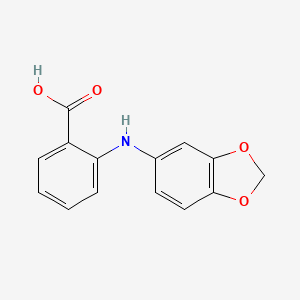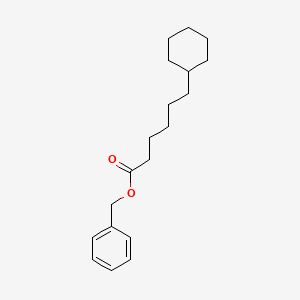
Benzyl 6-cyclohexylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-cyclohexylhexanoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a benzyl group attached to a 6-cyclohexylhexanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-cyclohexylhexanoate typically involves the esterification reaction between benzyl alcohol and 6-cyclohexylhexanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: Benzyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, 6-cyclohexylhexanol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 6-cyclohexylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Benzyl 6-cyclohexylhexanoate primarily involves its hydrolysis to benzyl alcohol and 6-cyclohexylhexanoic acid. This hydrolysis can be catalyzed by esterases or acidic conditions. The benzyl alcohol can further undergo oxidation or reduction reactions, depending on the environmental conditions.
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Oxidative Pathways: Involving enzymes like alcohol dehydrogenase and aldehyde dehydrogenase.
Comparison with Similar Compounds
Benzyl acetate: Another ester with a benzyl group, but with an acetate moiety instead of 6-cyclohexylhexanoate.
Cyclohexyl acetate: An ester with a cyclohexyl group and an acetate moiety.
Benzyl benzoate: An ester with a benzyl group and a benzoate moiety.
Uniqueness: Benzyl 6-cyclohexylhexanoate is unique due to the presence of both a benzyl group and a cyclohexylhexanoate moiety, which imparts distinct chemical and physical properties compared to other esters
Properties
CAS No. |
6282-68-4 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl 6-cyclohexylhexanoate |
InChI |
InChI=1S/C19H28O2/c20-19(21-16-18-13-7-2-8-14-18)15-9-3-6-12-17-10-4-1-5-11-17/h2,7-8,13-14,17H,1,3-6,9-12,15-16H2 |
InChI Key |
FSAKNPWXTLCJDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



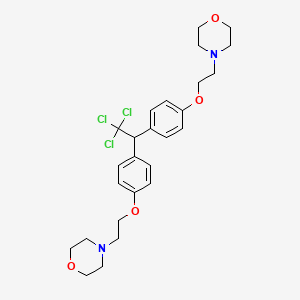

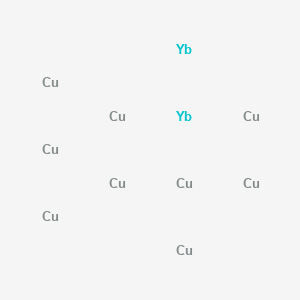
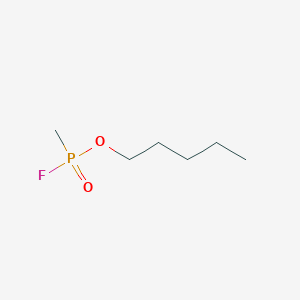
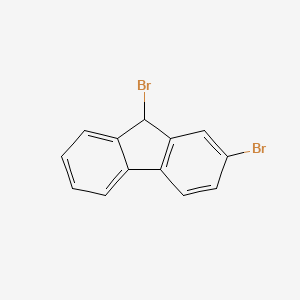
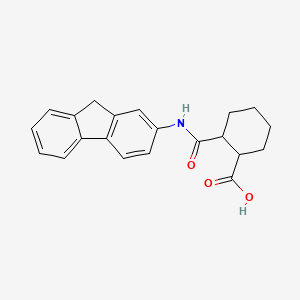


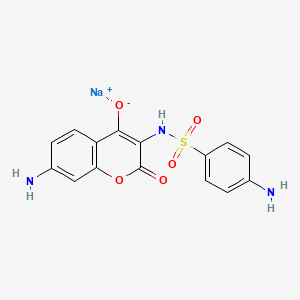
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
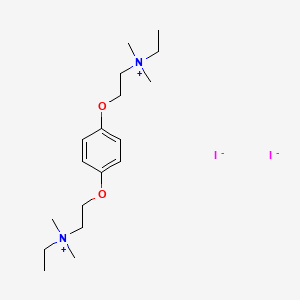
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
